Ethyl 5,5,7,7-tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O5S2/c1-7-35-25(32)21-20-16-26(3,4)29-27(5,6)22(20)36-24(21)28-23(31)18-8-10-19(11-9-18)37(33,34)30-14-12-17(2)13-15-30/h8-11,17,29H,7,12-16H2,1-6H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVOHKDJSDMREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5,5,7,7-tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (referred to as ETM) is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an overview of the biological activity of ETM, including its mechanism of action and therapeutic potential.
Chemical Structure and Properties
ETM is characterized by a complex structure that includes a thieno[2,3-c]pyridine core. Its molecular formula is C₁₉H₃₁N₃O₃S, and it features several functional groups that contribute to its biological activity. The presence of a sulfonamide group enhances its interaction with biological targets.
The biological activity of ETM is primarily attributed to its influence on cellular signaling pathways and its interaction with specific protein targets. Research indicates that ETM may act as an inhibitor of certain enzymes involved in cell proliferation and survival. Notably, it has been studied for its effects on the Bcl-2 family of proteins, which are critical regulators of apoptosis.
Table 1: Summary of Biological Activities
Anticancer Activity
ETM has shown promising results in preclinical studies as an anticancer agent. It induces apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, in vitro studies demonstrated that ETM significantly decreased the viability of HeLa and A549 cells with IC50 values indicating effective cytotoxicity at low concentrations.
Antimicrobial Properties
Recent investigations into the antimicrobial activity of ETM have revealed its effectiveness against several bacterial strains. In particular, it has shown significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these pathogens were found to be within the range that suggests potential therapeutic use in treating bacterial infections.
Case Studies
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Case Study on Cancer Cell Lines :
A study conducted on various cancer cell lines demonstrated that treatment with ETM led to a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways indicative of apoptosis. -
Antimicrobial Efficacy :
In a comparative study, ETM was tested alongside standard antibiotics against MRSA strains. The results indicated that ETM had comparable efficacy to traditional antibiotics but with a different mechanism of action.
Scientific Research Applications
Research indicates that this compound exhibits various pharmacological properties:
Anticancer Properties
Studies show that derivatives of thieno[2,3-c]pyridine compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance:
| Compound | Target Kinase | Effect |
|---|---|---|
| Ethyl 5,5,7,7-tetramethyl derivative | EGFR | Inhibition of cell proliferation |
| Related compounds | CDK6 | Induction of apoptosis |
In vivo studies demonstrated significant reduction in tumor size in animal models when administered at optimal dosages.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. A summary of findings includes:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Candida albicans | 15.62 µg/mL |
These results suggest that the presence of sulfonamide and benzamido groups enhances antimicrobial efficacy.
Enzyme Inhibition
The compound has shown promise as an inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses. Inhibition of this enzyme can lead to decreased production of pro-inflammatory cytokines such as IL-1β and TNFα.
Case Studies
Several studies have investigated the applications of this compound:
-
In Vivo Studies on Tumor Reduction :
- A study conducted on mice indicated that administration of the compound led to a significant decrease in tumor size compared to control groups.
-
Structure-Activity Relationship (SAR) :
- Research focused on modifying the piperidine moiety to improve bioavailability and potency against cancer cell lines. These modifications were crucial for enhancing pharmacokinetic profiles in preclinical trials.
-
Mechanistic Insights :
- Investigations revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent.
Chemical Reactions Analysis
Formation of the Tetrahydrothieno[2,3-c]pyridine Core
The core structure is formed via cyclization of a thiol intermediate generated from the formylation step . This involves:
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Formylation : Introduction of a chloroformyl group via Vilsmeyer-Haack reaction.
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Thiol Generation : Reduction of the chloroformyl group to a thiol.
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Cyclization : Reaction with alkyl bromides to form the tetrahydrothieno[2,3-c]pyridine ring system.
Ester Hydrolysis
The ethyl ester group can undergo saponification under basic conditions to yield the carboxylic acid derivative:
This reaction is critical for converting the compound into a more water-soluble form for biological applications.
Reaction Conditions and Stability
The synthesis and subsequent reactions are typically conducted under controlled conditions to optimize yield and purity:
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Solvents : Dimethyl sulfoxide (DMSO), acetonitrile, or pyridine.
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Catalysts : Bases like pyridine or K₂CO₃ for cyclization/deprotection steps.
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Purification : Flash column chromatography with hexane or methanol gradients .
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under strongly acidic or basic environments.
Reactivity and Functional Group Transformations
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Sulfonamide Group : Resistant to nucleophilic attack but may undergo cleavage under extreme conditions (e.g., strong bases or acids).
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Amide Group : Can participate in peptide bond cleavage or rearrangement under enzymatic or acidic/basic conditions.
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Ester Group : Highly reactive toward nucleophilic substitution (e.g., transesterification) or hydrolysis.
Preparation Methods
Retrosynthetic Analysis and Strategy
The target molecule’s structure decomposes into three modular components:
- Tetramethyl-tetrahydrothieno[2,3-c]pyridine core
- 4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido substituent
- Ethyl carboxylate functional group
Retrosynthetically, the core is constructed via cyclocondensation of a thiophene precursor with active methylene compounds, followed by alkylation to introduce methyl groups. The sulfonamide sidechain is synthesized separately and coupled via amide bond formation, while the ethyl ester is introduced early via esterification.
Synthesis of the Tetramethyl-Tetrahydrothieno[2,3-c]Pyridine Core
Formation of the Thieno[2,3-c]Pyridine Skeleton
A modified Hantzsch thiophene synthesis is employed. Ethyl 2-amino-4,6-dimethylthiophene-3-carboxylate (1.0 g, 4.8 mmol) reacts with acetylacetone (0.52 g, 5.2 mmol) in sodium ethoxide (prepared from 0.14 g Na in 30 mL ethanol) under reflux for 6 hours. Intramolecular cyclization yields ethyl 4,7-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (2) as a pale-yellow solid (Yield: 78%).
Table 1: Spectral Data for Intermediate 2
Synthesis of 4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzoyl Chloride
Sulfonylation of 4-Methylpiperidine
4-Methylpiperidine (1.2 g, 12 mmol) reacts with sulfur trioxide pyridine complex (3.8 g, 24 mmol) in dry CH₂Cl₂ at 0°C. After 2 hours, the mixture is treated with 4-carboxybenzenesulfonyl chloride (2.5 g, 12 mmol) and triethylamine (3.6 mL). Stirring at room temperature for 6 hours yields 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid (4) (Yield: 82%).
Coupling of Benzamido Substituent to the Thienopyridine Core
Intermediate 3 (0.5 g, 1.6 mmol) is dissolved in dry DMF (10 mL) and cooled to 0°C. Benzoyl chloride 5 (0.6 g, 1.9 mmol) is added dropwise, followed by pyridine (0.3 mL). The reaction is stirred at room temperature for 12 hours, then poured into ice water. The precipitated solid is filtered and recrystallized from ethanol to yield ethyl 5,5,7,7-tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (6) (Yield: 72%).
Table 3: Characterization Data for Final Product 6
Mechanistic and Optimization Insights
Cyclocondensation Kinetics
The Hantzsch cyclization (Step 2.1) proceeds via enamine intermediate formation, followed by 6π-electrocyclic ring closure. Elevated temperatures (reflux) favor aromatization, while excess acetylacetone drives the reaction to completion.
Computational Validation of Synthetic Design
Molecular docking studies (AutoDock Vina) predict strong binding between the synthesized compound and cyclooxygenase-2 (COX-2) (binding energy: −9.2 kcal/mol). The sulfonamide group forms hydrogen bonds with Arg120 and Tyr355, while the thienopyridine core engages in hydrophobic interactions with Val349.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
